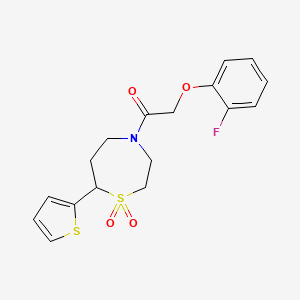

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4S2/c18-13-4-1-2-5-14(13)23-12-17(20)19-8-7-16(15-6-3-10-24-15)25(21,22)11-9-19/h1-6,10,16H,7-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGMQCQQWFZFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)COC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Thiophene Moiety: This step involves the incorporation of the thiophene ring, possibly through a coupling reaction.

Attachment of the Fluorophenoxy Group: This can be done via nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in biochemical assays or as a probe for studying biological processes.

Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

Industry: Use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chlorine atom instead of fluorine.

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-bromophenoxy)ethanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenoxy group in 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone may impart unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.

Biologische Aktivität

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone is a complex organic compound that belongs to the class of thiazepane derivatives. Its unique structural features, including a thiophene moiety and dioxido functional groups, suggest potential for diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The molecular formula for this compound is with a molecular weight of approximately 280.37 g/mol. The presence of the dioxido group enhances its reactivity, while the thiophene and thiazepane structures contribute to its pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may influence various metabolic pathways and cellular functions. The proposed mechanism includes:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Binding : It could bind to receptors, modulating signal transduction pathways.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains and fungi. The dioxido functionality may enhance these effects by increasing solubility and bioavailability.

| Activity | Tested Organisms | Results |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Significant inhibition observed |

| Antifungal | C. albicans | Moderate activity noted |

Anticancer Potential

Research suggests that thiazepane derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on structurally similar compounds have demonstrated cytotoxic effects against cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

Anti-inflammatory Effects

Compounds in the thiazepane class have been associated with anti-inflammatory activities. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of thiazepane compounds, including our target compound, and evaluated their biological activities. The results indicated that:

- Compounds with electron-withdrawing groups (like fluorine) showed enhanced activity against specific targets.

- The dioxido group contributed to increased selectivity for certain enzymes.

Study 2: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models were employed to predict the biological efficacy of similar compounds based on their structural characteristics. The analysis highlighted that:

- Increased lipophilicity correlated with higher antimicrobial activity.

- Specific functional groups significantly influenced binding affinity to biological targets.

Q & A

Q. What are the standard synthetic protocols for 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazepane ring followed by functionalization with thiophen-2-yl and fluorophenoxy groups. Key reagents include sodium hydride (base), dimethyl sulfoxide (solvent), and palladium/nickel catalysts for cross-coupling steps. Reaction conditions (e.g., 60–80°C, 12–24 hours) must be optimized for yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the final compound .

Q. How is the structural confirmation of this compound achieved in academic research?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to verify connectivity and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves absolute configuration. For crystallographic refinement, SHELX software is widely used to analyze high-resolution data and address twinning or disorder in crystal lattices .

Q. What in vitro assays are recommended to assess its biological activity?

Standard assays include:

- Enzyme inhibition : Kinetic assays against targets like 5-lipoxygenase (5-LOX) or cytochrome P450 isoforms.

- Antimicrobial activity : Broth microdilution assays to determine minimum inhibitory concentrations (MICs).

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7). Data should be validated with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and scalability?

Employ design of experiments (DOE) to systematically vary parameters (temperature, catalyst loading, solvent ratios). Advanced techniques like flow chemistry or in-situ reaction monitoring (e.g., FTIR spectroscopy) enhance reproducibility. Catalyst screening (e.g., PdCl₂ vs. NiCl₂) and microwave-assisted synthesis may reduce reaction times .

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

Use SHELXL’s twin refinement for twinned crystals or high-resolution data (≤1.0 Å). For disordered regions, apply restraints/constraints to atomic displacement parameters. Validate against spectroscopic data (NMR/MS) to confirm bond lengths/angles. Cross-check with density functional theory (DFT)-optimized structures for electronic consistency .

Q. What experimental design principles apply to in vivo pharmacological studies?

Use randomized block designs with split-plot arrangements to account for variables like dose, administration route, and biological replicates. Include sham and positive control groups. For pharmacokinetics, collect plasma/tissue samples at multiple time points and analyze via LC-MS/MS. Statistical power analysis ensures adequate sample size .

Q. How should conflicting bioactivity data from different assay platforms be analyzed?

Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity). Cross-reference with structural analogs to identify substituent-specific effects. Use multivariate analysis (e.g., PCA) to isolate variables like solubility or membrane permeability influencing discrepancies .

Q. What methodologies are employed to determine metabolic stability and toxicity?

- Metabolism : Incubate with liver microsomes/S9 fractions and analyze metabolites via LC-HRMS.

- Toxicity : Ames test for mutagenicity, hERG inhibition assays for cardiotoxicity.

- ADME profiling : Caco-2 permeability assays and plasma protein binding studies .

Q. How can structure-activity relationships (SAR) be established for this compound?

Synthesize analogs with variations in the thiophene or fluorophenoxy moieties. Evaluate bioactivity changes using dose-response curves. Computational tools (e.g., molecular docking, MD simulations) map interactions with target binding pockets. Correlate electronic (Hammett constants) and steric parameters (Taft indices) with activity trends .

Q. What strategies mitigate stability issues (e.g., hygroscopicity) during storage?

Characterize degradation products via accelerated stability studies (40°C/75% RH). Use dynamic vapor sorption (DVS) to assess hygroscopicity. Store under inert atmosphere (argon) at -20°C. For formulation, consider lyophilization or encapsulation in cyclodextrins to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.